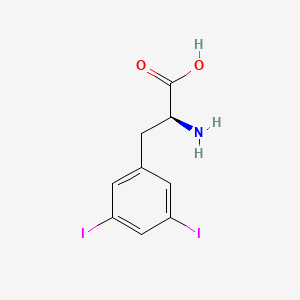(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid
CAS No.: 20704-71-6
Cat. No.: VC7908213
Molecular Formula: C9H9I2NO2
Molecular Weight: 416.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20704-71-6 |
|---|---|
| Molecular Formula | C9H9I2NO2 |
| Molecular Weight | 416.98 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3,5-diiodophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9I2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | KXKMQPXOODBCQI-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C=C(C=C1I)I)C[C@@H](C(=O)O)N |
| SMILES | C1=C(C=C(C=C1I)I)CC(C(=O)O)N |
| Canonical SMILES | C1=C(C=C(C=C1I)I)CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Identity
(S)-2-Amino-3-(3,5-diiodophenyl)propanoic acid (CAS: 18835-59-1) has the molecular formula C₉H₁₃I₂NO₅ and a molecular weight of 469.01 g/mol . The IUPAC name, (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid dihydrate, reflects its stereochemistry and hydration state . The compound’s structure consists of a tyrosine backbone with iodine substitutions at the 3- and 5-positions of the phenolic ring and two water molecules of crystallization .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃I₂NO₅ | |
| Molecular Weight | 469.01 g/mol | |
| Melting Point | Not Available | |
| Solubility | Water (moderate) | |
| Storage Conditions | -20°C, dry, dark | |
| Purity | ≥98% |
Biosynthesis and Role in Thyroid Hormone Production
Iodination of Tyrosine Residues
The compound originates from the iodination of monoiodotyrosine (MIT) within thyroglobulin, a glycoprotein scaffold in thyroid follicles . Thyroid peroxidase (TPO) catalyzes the incorporation of iodine into tyrosine residues, producing diiodotyrosine (DIT). Subsequent coupling of two DIT molecules yields T4, while coupling of DIT with MIT produces T3 .
Enzymatic Coupling Mechanism
The coupling reaction occurs via a radical mechanism mediated by TPO. Oxidative dehydrogenation of DIT forms a thyroxine radical, which undergoes electrophilic substitution to generate the ether linkage characteristic of T4 . This process highlights the compound’s role as a direct precursor to thyroid hormones, which regulate basal metabolic rate, protein synthesis, and developmental processes .
Table 2: Key Steps in Thyroid Hormone Synthesis
| Step | Description | Enzyme Involved |
|---|---|---|
| Iodide Uptake | Transport of iodide into follicular cells | NIS (Sodium-Iodide Symporter) |
| Tyrosine Iodination | Incorporation of iodine into tyrosine | Thyroid Peroxidase (TPO) |
| Coupling Reaction | Formation of T3/T4 from DIT/MIT | TPO |
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 280 nm) is commonly employed to quantify (S)-2-amino-3-(3,5-diiodophenyl)propanoic acid in biological matrices . Mobile phases often comprise acetonitrile-water mixtures with trifluoroacetic acid as an ion-pairing agent.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative ion mode confirms the compound’s molecular weight, with a predominant [M-H]⁻ ion at m/z 467.85 . Tandem MS (MS/MS) fragments further validate the iodine substituents and amino acid backbone.
Applications in Biochemical Research
Thyroid Function Studies
Researchers utilize this compound to investigate iodine metabolism disorders, such as hypothyroidism and goiter. In vitro models employing thyrocyte cultures often supplement media with DIT to study hormone synthesis dynamics .
Radiopharmaceutical Development
The iodine-rich structure makes it a candidate for radiolabeling with iodine-131 (¹³¹I) or iodine-123 (¹²³I) for diagnostic imaging of thyroid pathologies .
Reference Standard in Metabolomics
As an endogenous metabolite, the compound serves as a calibration standard in mass spectrometry-based metabolomic profiling of thyroid-related pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume